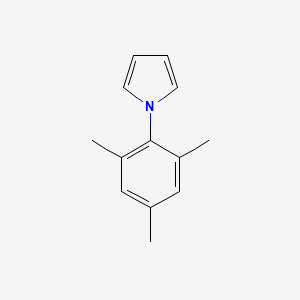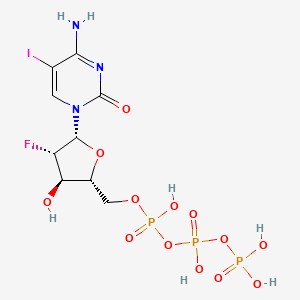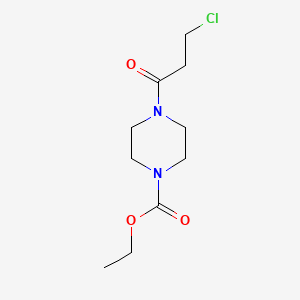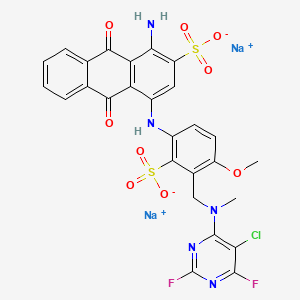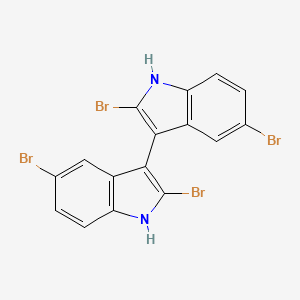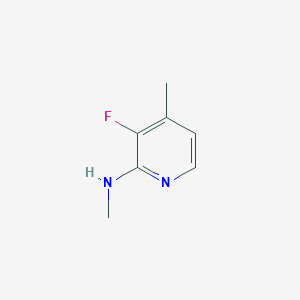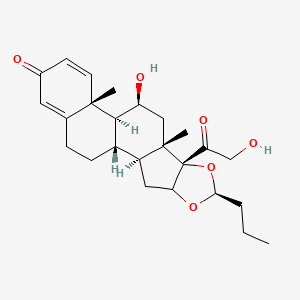
s-22 Budesonide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-22 Budesonide: is a glucocorticoid steroid used primarily for its anti-inflammatory properties. It is commonly prescribed for the treatment of asthma, chronic obstructive pulmonary disease (COPD), allergic rhinitis, and inflammatory bowel diseases such as Crohn’s disease and ulcerative colitis . Budesonide is available in various forms, including inhalers, nasal sprays, pills, and rectal forms .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Budesonide involves the formation of a 16,17-acetal of the pregnane core. One of the methods includes the use of butyraldehyde to convert 11β, 16α, 17α, 21-tetrahydroxypregna-1,4-diene-3,20-dione (16-HPS) to Budesonide . The reaction conditions typically involve a flow reactor with parameters such as flow rate, temperature (0–5°C), residence time, solution volumes, anti-solvents, and reactor frequency .
Industrial Production Methods: A continuous flow process has been developed for the industrial production of Budesonide. This method is cost-effective and reduces the use of corrosive acids and expensive purification processes. The process involves controlling the epimer ratio formation and optimizing particle size to obtain the desired solid product .
化学反应分析
Types of Reactions: Budesonide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Budesonide can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride.
Substitution: Substitution reactions often involve halogenation or alkylation using reagents like halogens or alkyl halides.
Major Products: The major products formed from these reactions include various epimers and derivatives of Budesonide, which may have different pharmacological properties .
科学研究应用
Chemistry: Budesonide is used in the development of inhalable solid dosage forms for pulmonary combination therapy .
Biology: In biological research, Budesonide is used to study its effects on cellular pathways and its role in reducing inflammation .
Medicine: Budesonide is extensively used in the treatment of respiratory diseases such as asthma and COPD. It is also used in the management of inflammatory bowel diseases and allergic conditions .
Industry: In the pharmaceutical industry, Budesonide is used in the formulation of various drug delivery systems, including inhalers, nasal sprays, and rectal forms .
作用机制
Budesonide exerts its effects by acting as a glucocorticoid. It depresses the activity of endogenous chemical mediators of inflammation, such as kinins and prostaglandins . Budesonide controls the rate of protein synthesis, depresses the migration of polymorphonuclear leukocytes and fibroblasts, and reverses capillary permeability and lysosomal stabilization at the cellular level to prevent or control inflammation . The molecular targets include glucocorticoid receptors, which mediate its anti-inflammatory effects .
相似化合物的比较
Prednisone: Another glucocorticoid used for its anti-inflammatory properties.
Cortisone: A corticosteroid used to treat various inflammatory conditions.
Dexamethasone: A potent glucocorticoid with anti-inflammatory and immunosuppressant properties.
Uniqueness: Budesonide is unique due to its high topical potency and limited systemic effects. It has a rapid intraluminal dissolution and faster airway and systemic uptake rates compared to other corticosteroids . Additionally, Budesonide is reversibly esterified to intracellular fatty acids, prolonging its efficacy in airway tissues .
属性
分子式 |
C25H34O6 |
|---|---|
分子量 |
430.5 g/mol |
IUPAC 名称 |
(1S,2S,6S,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
InChI |
InChI=1S/C25H34O6/c1-4-5-21-30-20-11-17-16-7-6-14-10-15(27)8-9-23(14,2)22(16)18(28)12-24(17,3)25(20,31-21)19(29)13-26/h8-10,16-18,20-22,26,28H,4-7,11-13H2,1-3H3/t16-,17-,18-,20?,21-,22+,23-,24-,25+/m0/s1 |
InChI 键 |
VOVIALXJUBGFJZ-QZQQEKKSSA-N |
手性 SMILES |
CCC[C@H]1OC2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)C |
规范 SMILES |
CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



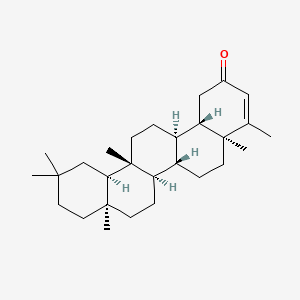

![tetrasodium;[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-oxidophosphoryl] phosphate](/img/structure/B13409941.png)
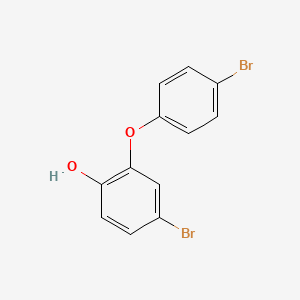
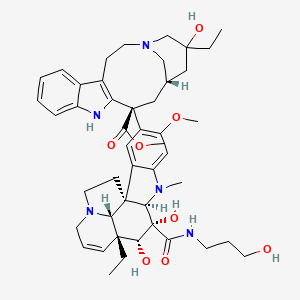

![5-Benzo[1,3]dioxol-5-ylmethyl-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B13409965.png)
